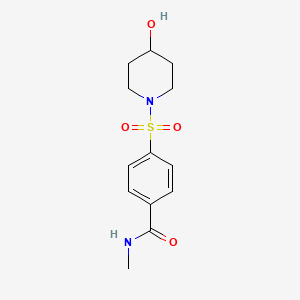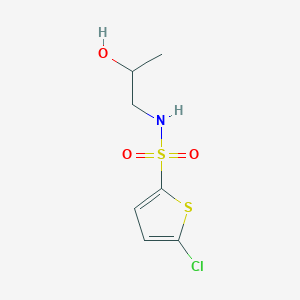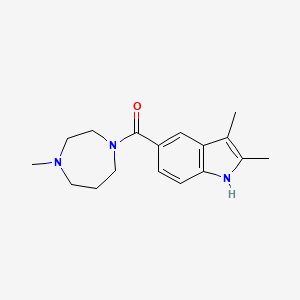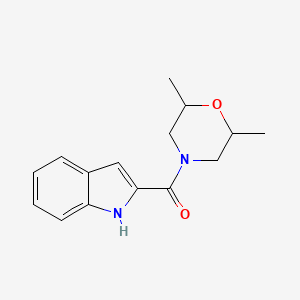![molecular formula C15H21N3O B7541562 N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)
N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide, commonly known as DMAC, is a synthetic compound that belongs to the indole class of organic compounds. It is a white crystalline powder that is soluble in organic solvents like chloroform, methanol, and ethanol. DMAC has been widely used in scientific research for its various biological and pharmacological properties.
Wirkmechanismus
DMAC exerts its pharmacological effects by inhibiting the activity of cyclic AMP phosphodiesterase, which leads to an increase in the intracellular concentration of cyclic AMP. This, in turn, activates protein kinase A, which regulates various cellular processes like gene expression, metabolism, and cell proliferation.
Biochemical and Physiological Effects:
DMAC has been found to have various biochemical and physiological effects on the body. It has been shown to reduce the inflammation and bronchoconstriction associated with asthma and COPD. It also has a vasodilatory effect, which makes it useful in the treatment of hypertension and other cardiovascular disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DMAC is a useful tool for scientific research, as it has various pharmacological properties that can be studied in vitro and in vivo. However, it is important to note that DMAC is a synthetic compound and may not accurately represent the effects of natural compounds in the body. Additionally, DMAC may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on DMAC. One area of interest is the development of novel DMAC analogs with improved pharmacological properties. Another area of research is the identification of the specific cellular targets of DMAC, which can help to elucidate its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of DMAC in humans, which can pave the way for its use in the treatment of various diseases.
Synthesemethoden
DMAC can be synthesized by the reaction of indole-5-carboxylic acid with N,N-dimethyl-1,2-ethanediamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure DMAC.
Wissenschaftliche Forschungsanwendungen
DMAC has been extensively used in scientific research for its various biological and pharmacological properties. It has been found to be a potent inhibitor of cyclic AMP phosphodiesterase, which makes it useful in the treatment of various diseases like asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-10-11(2)17-14-6-5-12(9-13(10)14)15(19)16-7-8-18(3)4/h5-6,9,17H,7-8H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVVLHKTTUSYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NCCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)



![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethoxy]benzonitrile](/img/structure/B7541509.png)
![Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B7541510.png)


![4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile](/img/structure/B7541533.png)
![2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7541540.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)
